![molecular formula C25H23N3O3 B379661 2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 304643-42-3](/img/structure/B379661.png)
2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
The compound “2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule that contains a benzoylpiperazine moiety and a benzo[de]isoquinoline-1,3(2H)-dione moiety . These types of compounds are often involved in various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzoylpiperazine and benzo[de]isoquinoline-1,3(2H)-dione moieties could potentially undergo a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Halocyclization Research : Yu. L. Zborovskii et al. (2011) explored the halocyclization of a similar compound, leading to hydrohalides which were converted into related diones. This study contributes to the understanding of chemical reactions and transformations involving such compounds (Yu. L. Zborovskii et al., 2011).
Antiviral Properties : A. GARCIA-GANCEDO et al. (1979) discovered that certain benzo[de]isoquinoline-diones exhibited inhibitory activity against herpes simplex and vaccinia viruses, highlighting their potential in antiviral research (A. GARCIA-GANCEDO et al., 1979).
Antimicrobial Activity : B. Sakram et al. (2018) studied the synthesis of novel diones with antimicrobial properties, demonstrating their effectiveness against various bacterial strains (B. Sakram et al., 2018).
Chemical Sensing Applications : Liang Zhang et al. (2020) synthesized derivatives of 1,8-naphthalimide, including a compound similar to the one , for use as efficient reversible colorimetric and fluorescent chemosensors for ion detection (Liang Zhang et al., 2020).
Dye Solubility in Supercritical CO2 : M. Hojjati et al. (2008) measured the solubilities of various dyes, including related benzo[de]isoquinoline diones, in supercritical carbon dioxide, contributing to the understanding of dye behaviors in industrial applications (M. Hojjati et al., 2008).
Synthesis and Antimicrobial Activity : Bożena Kuran et al. (2012) synthesized aminoalkyl benzo[de]isoquinoline-1,3(2H)-diones and evaluated their antimicrobial activity, highlighting their potential in antimicrobial treatments (Bożena Kuran et al., 2012).
Electroluminescent Applications : J. Yun and Jun Yeob Lee (2017) used a benzoisoquinoline-1,3-dione derivative as an electron acceptor in thermally activated delayed fluorescent emitters, showing its potential in electroluminescent device development (J. Yun and Jun Yeob Lee, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(4-benzoylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c29-23(19-6-2-1-3-7-19)27-15-12-26(13-16-27)14-17-28-24(30)20-10-4-8-18-9-5-11-21(22(18)20)25(28)31/h1-11H,12-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSRCVGWPNOLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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